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molecular formula C11H11O3P B175230 2-Naphthylmethylphosphonic acid CAS No. 16672-84-7

2-Naphthylmethylphosphonic acid

Cat. No. B175230
M. Wt: 222.18 g/mol
InChI Key: HELZKSLXGDCKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05593980

Procedure details

A solution of (2-naphthalenylmethyl)phosphonic acid dimethyl ester (Compound 4, 520 mg, 2.08 mM) in concentrated hydrochloric acid (15 mL) is heated at reflux temperature for ten hours. The reaction mixture is then cooled and allowed to stand at room temperature until a white precipitate is formed. The reaction is cooled to room temperature and the aqueous HCl is removed at a reduced pressure. The white solid residue is recrystallized from water to give 0.206 g of the title compound as white crystals, mp 234°-236° C. with softening at 225° C.
Name
(2-naphthalenylmethyl)phosphonic acid dimethyl ester
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([CH2:7][C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=1)(=[O:6])[O:4]C>Cl>[CH:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:16]=[CH:17][C:8]=1[CH2:7][P:3](=[O:2])([OH:6])[OH:4]

Inputs

Step One
Name
(2-naphthalenylmethyl)phosphonic acid dimethyl ester
Quantity
520 mg
Type
reactant
Smiles
COP(OC)(=O)CC1=CC2=CC=CC=C2C=C1
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)CC1=CC2=CC=CC=C2C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for ten hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
to stand at room temperature until a white precipitate
CUSTOM
Type
CUSTOM
Details
is formed
CUSTOM
Type
CUSTOM
Details
the aqueous HCl is removed at a reduced pressure
CUSTOM
Type
CUSTOM
Details
The white solid residue is recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.206 g
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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